molecular formula C21H26N2O4S B6493618 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 941956-03-2

2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B6493618
CAS No.: 941956-03-2
M. Wt: 402.5 g/mol
InChI Key: ITBJMVAHBGRGJE-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with an acetamide moiety bearing an N-(3-methylphenyl) substituent. Its molecular formula is C₂₁H₂₅N₂O₄S, with a calculated molecular weight of 401.5 g/mol .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-6-5-7-17(14-16)22-21(24)15-18-8-3-4-13-23(18)28(25,26)20-11-9-19(27-2)10-12-20/h5-7,9-12,14,18H,3-4,8,13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJMVAHBGRGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Methoxybenzenesulfonyl Group: This step involves sulfonylation of the piperidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Acetamide Moiety: The final step includes the acylation of the piperidine derivative with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and an acetamide moiety. The general synthetic route involves several steps:

  • Preparation of the Piperidine Ring : This is achieved through cyclization reactions.
  • Sulfonylation : The methoxybenzenesulfonyl group is introduced via sulfonylation.
  • Amidation : The acetamide group is attached through an amidation reaction.

Biological Activities

Antitumor Activity : Research indicates that compounds similar to 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide exhibit significant antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Analgesic and Anti-inflammatory Effects : The compound has been evaluated for its analgesic and anti-inflammatory effects. Preclinical studies suggest that it may modulate pain pathways, making it a candidate for pain management therapies.

Therapeutic Potential

The unique structure of this compound allows it to interact with various biological targets, including:

  • Receptors : It may act as a ligand for certain receptors involved in pain and inflammation.
  • Enzymes : The compound could inhibit enzymes linked to inflammatory processes, similar to other sulfonamide derivatives.
Activity TypeMechanism of ActionReference
AntitumorInhibition of cancer cell proliferation
AnalgesicModulation of pain pathways
Anti-inflammatoryInhibition of inflammatory enzymes

Case Studies

  • Antitumor Efficacy Study :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, indicating potential as an anticancer agent.
    • Findings : IC50 values were reported in the low micromolar range, suggesting effective potency against targeted cancer types.
  • Pain Management Research :
    • In animal models of inflammatory pain, administration of the compound resulted in a notable decrease in pain scores compared to control groups.
    • : These findings support further investigation into its use as an analgesic.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetamide Motifs

2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide ()
  • Molecular Formula : C₂₂H₂₇N₃O₄S
  • Molecular Weight : 429.5 g/mol
  • Key Differences : The sulfonyl group is attached to a phenyl ring rather than directly to the piperidine nitrogen. The 4-methoxyphenyl substituent replaces the 3-methylphenyl group.
Methoxyacetylfentanyl ()
  • IUPAC Name : 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
  • Molecular Formula : C₂₂H₂₈N₂O₂
  • Molecular Weight : 352.5 g/mol
  • Key Differences : The piperidine 4-position is substituted with a phenylethyl group (common in opioid analogs), while the target compound features a sulfonyl group.
  • Pharmacological Relevance : Methoxyacetylfentanyl is a potent µ-opioid receptor agonist, suggesting that piperidine-acetamide scaffolds with lipophilic aryl groups may exhibit CNS activity. The target compound’s sulfonyl group could modulate receptor selectivity or pharmacokinetics .

Benzimidazole Derivatives with Acetamide Groups ()

Compound 12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide
  • Yield : 65%
  • Melting Point : 194–195°C
  • Key Differences: Replaces the piperidine with a benzimidazole-pyrrolidinone system. The 3-methylphenyl group is retained, but the acetamide is part of a hydrazide linkage.
  • Implications : The benzimidazole core may enhance π-π stacking interactions, while the hydrazide group could influence solubility and metabolic pathways compared to the target’s sulfonamide .

Sulfonamide-Containing Analogues

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
  • Molecular Formula : C₂₅H₂₂Cl₃N₃O₂S
  • Key Differences : Incorporates a piperazine ring and a sulfanyl group instead of a sulfonyl group. The 3-chlorophenyl and dichlorobenzyl groups increase halogenated interactions.
  • Implications : Sulfanyl groups are more prone to oxidation than sulfonyl groups, which may affect metabolic stability. The dichlorophenyl substituents could enhance binding affinity in hydrophobic pockets .

Fentanyl-Related Compounds ()

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
  • Key Features : Shares the acetamide-piperidine scaffold but substitutes the sulfonyl group with a phenylethyl chain.
  • Pharmacological Data : Ocfentanil’s µ-opioid receptor affinity highlights the importance of lipophilic aromatic groups in CNS penetration. The target compound’s sulfonyl group may reduce blood-brain barrier permeability compared to fentanyl analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₂₁H₂₅N₂O₄S 401.5 4-Methoxybenzenesulfonyl, 3-methylphenyl Potential CNS activity (inferred)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide C₂₂H₂₇N₃O₄S 429.5 Phenyl-sulfonyl, 4-methoxyphenyl Unreported activity
Methoxyacetylfentanyl C₂₂H₂₈N₂O₂ 352.5 Phenylethyl, 2-methoxy µ-opioid agonist
Compound 12 () C₂₄H₂₇N₅O₂ 418.5 Benzimidazole-pyrrolidinone, hydrazide 65% synthesis yield

Key Findings and Implications

Structural Flexibility : Piperidine-acetamide scaffolds tolerate diverse substitutions (e.g., sulfonyl, phenylethyl, benzimidazole), enabling tailored pharmacokinetic and receptor-binding profiles.

Sulfonyl vs. Sulfanyl/Sulfonamide Groups : Sulfonyl groups enhance hydrogen-bonding capacity and metabolic stability compared to sulfanyl or hydrazide linkages .

Aryl Substituent Effects : The 3-methylphenyl group in the target compound may balance lipophilicity and steric hindrance, whereas halogenated aryl groups (e.g., in ) could improve target affinity but increase toxicity risks.

Pharmacological Potential: While fentanyl analogs prioritize µ-opioid receptor binding, the target compound’s sulfonyl group may redirect activity toward non-opioid targets (e.g., enzymes or transporters) .

Biological Activity

The compound 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring that is substituted with a methoxybenzenesulfonyl group and an acetamide moiety . The synthesis typically involves several steps, including the preparation of the piperidine ring through cyclization and substitution reactions, followed by sulfonylation to introduce the methoxybenzenesulfonyl group, and finally amidation to attach the acetamide moiety .

1. Anticonvulsant Activity

Research has indicated that compounds structurally related to piperidine derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit seizures in animal models. The mechanism of action is thought to involve modulation of voltage-sensitive sodium channels .

2. Inhibition of Protein Tyrosine Phosphatase (PTP)

Recent investigations into similar compounds have demonstrated their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in various metabolic disorders, including diabetes. For example, a related compound exhibited an IC50 value of 4.48 µM against PTP1B, indicating promising inhibitory activity .

3. Acetylcholinesterase Inhibition

Piperazine derivatives have shown efficacy in inhibiting human acetylcholinesterase, which is crucial for neurotransmitter regulation. Virtual screening studies suggest that certain modifications to the piperazine structure enhance binding affinity at both peripheral and catalytic sites of the enzyme .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 ValueMechanism of Action
AnticonvulsantN-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideEffective at 100 mg/kgModulation of sodium channels
PTP1B InhibitionNM-034.48 µMInhibition of PTP1B
Acetylcholinesterase InhibitionVarious Piperazine DerivativesVariesBinding at catalytic and peripheral sites

Detailed Research Findings

  • Anticonvulsant Studies : In studies using maximal electroshock (MES) and pentylenetetrazole models, certain derivatives showed robust anticonvulsant activity, particularly those with higher lipophilicity which affected their distribution to the central nervous system .
  • PTP1B Inhibition Mechanism : Docking studies with PTP1B inhibitors revealed critical interactions with amino acids in the binding site, suggesting that structural modifications can significantly enhance inhibitory potency .
  • Acetylcholinesterase Binding Studies : Molecular docking simulations have provided insights into how structural variations in piperazine derivatives can lead to differential binding affinities, impacting their effectiveness as acetylcholinesterase inhibitors .

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